molecular formula C16H24N2O B5180309 N-(1-isopropyl-4-piperidinyl)-4-methylbenzamide CAS No. 959239-02-2

N-(1-isopropyl-4-piperidinyl)-4-methylbenzamide

Cat. No. B5180309
CAS RN: 959239-02-2
M. Wt: 260.37 g/mol
InChI Key: NDLWUYTVHYZWBI-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-4-methylbenzamide, commonly known as A-796260, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. This compound belongs to the class of opioids and acts on the central nervous system to produce pain relief.

Mechanism of Action

A-796260 acts on the central nervous system by binding to the mu-opioid receptor, which is responsible for producing pain relief. It has been shown to be a potent and selective mu-opioid receptor agonist, meaning that it activates this receptor specifically and not others. A-796260 also has a low affinity for the delta and kappa opioid receptors, which are responsible for producing other effects such as sedation and dysphoria.
Biochemical and Physiological Effects
A-796260 produces pain relief by activating the mu-opioid receptor in the brain and spinal cord. This activation leads to a decrease in the transmission of pain signals, resulting in a reduction in pain perception. A-796260 also produces other effects such as sedation, respiratory depression, and physical dependence. These effects are similar to those produced by other opioids, but A-796260 has been shown to produce less respiratory depression than other opioids such as morphine.

Advantages and Limitations for Lab Experiments

A-796260 has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, meaning that it can be used to specifically activate this receptor in experiments. A-796260 also has a long half-life, which makes it ideal for experiments that require sustained activation of the mu-opioid receptor. However, A-796260 also has some limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis method is complex and time-consuming. A-796260 also produces physical dependence, which can complicate experiments that require repeated administration of the compound.

Future Directions

There are several future directions for research on A-796260. One area of research is the development of new analogs of A-796260 that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the mechanism of action of A-796260, including its interactions with other receptors and signaling pathways. Finally, A-796260 could be studied in clinical trials to determine its effectiveness and safety as an analgesic drug for human use.
Conclusion
In conclusion, N-(1-isopropyl-4-piperidinyl)-4-methylbenzamide, or A-796260, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. A-796260 acts on the central nervous system by binding to the mu-opioid receptor, producing pain relief and other effects. A-796260 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on A-796260, including the development of new analogs and clinical trials to determine its effectiveness and safety.

Synthesis Methods

The synthesis of A-796260 involves several steps, including the reaction of 4-methylbenzoyl chloride with N-isopropylpiperidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is then purified through column chromatography to obtain pure A-796260. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

A-796260 has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. A-796260 has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid dependence.

properties

IUPAC Name

4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12(2)18-10-8-15(9-11-18)17-16(19)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLWUYTVHYZWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213453
Record name 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959239-02-2
Record name 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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